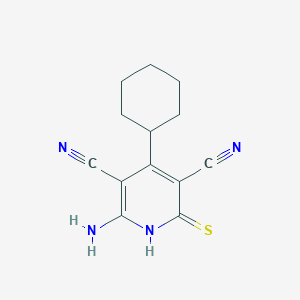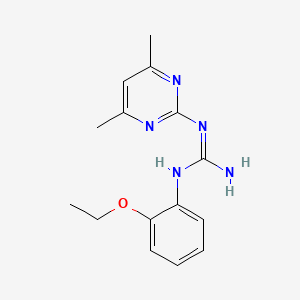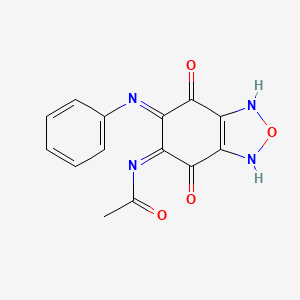![molecular formula C18H15N3O3 B5910357 3-ethyl-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5910357.png)
3-ethyl-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-ethyl-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone, also known as ENQ, is a synthetic compound that has gained attention due to its potential applications in scientific research. ENQ belongs to the quinazolinone family of compounds, which are known for their diverse biological activities.
作用机制
3-ethyl-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone has been found to inhibit the activity of protein kinases, which are enzymes that play a crucial role in cell signaling pathways. Specifically, this compound has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell growth and proliferation. By inhibiting CK2 activity, this compound disrupts cell signaling pathways, leading to the inhibition of cancer cell growth and viral replication.
Biochemical and Physiological Effects:
This compound has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the expression of genes involved in cell cycle progression, leading to cell cycle arrest. Additionally, this compound has been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis.
实验室实验的优点和局限性
3-ethyl-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It is also stable and has a long shelf life, making it easy to store and transport. However, this compound has some limitations as well. It is relatively insoluble in water, which can make it difficult to work with in aqueous solutions. Additionally, this compound has not been extensively studied in vivo, so its safety and efficacy in animal models are not well-established.
未来方向
There are several future directions for research on 3-ethyl-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone. One area of interest is the development of this compound analogs with improved solubility and potency. Another area of interest is the study of this compound in combination with other anticancer agents, such as chemotherapy drugs or targeted therapies. Additionally, further research is needed to establish the safety and efficacy of this compound in animal models, which could pave the way for clinical trials in humans.
合成方法
3-ethyl-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone can be synthesized through a multi-step process involving the reaction of 2-nitrobenzaldehyde with ethyl acetoacetate, followed by a condensation reaction with 2-amino-4-ethylquinazoline. The resulting product is then subjected to a reduction reaction using sodium borohydride to yield this compound.
科学研究应用
3-ethyl-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone has been found to exhibit anticancer, antiviral, and antifungal activities. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. This compound has also been found to inhibit the replication of the hepatitis B virus and the human immunodeficiency virus (HIV), indicating its potential as an antiviral agent. Additionally, this compound has been shown to have antifungal activity against Candida albicans, a common fungal pathogen.
属性
IUPAC Name |
3-ethyl-2-[(E)-2-(3-nitrophenyl)ethenyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c1-2-20-17(19-16-9-4-3-8-15(16)18(20)22)11-10-13-6-5-7-14(12-13)21(23)24/h3-12H,2H2,1H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVFCAFJCYDWFGG-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC2=CC=CC=C2C1=O)C=CC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=NC2=CC=CC=C2C1=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![methyl 5-methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5910287.png)
![2-[2-(3-bromophenyl)vinyl]-3-methyl-4(3H)-quinazolinone](/img/structure/B5910293.png)



![2-[2-(4-chlorophenyl)vinyl]-1-methyl-1H-benzimidazole](/img/structure/B5910327.png)
![5,7-dimethyl-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5910331.png)


![1-(4-ethoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one](/img/structure/B5910349.png)
